molecular formula C6H9NO B1315529 1-(furan-3-yl)-N-methylmethanamine CAS No. 23008-21-1

1-(furan-3-yl)-N-methylmethanamine

Cat. No. B1315529
CAS RN: 23008-21-1
M. Wt: 111.14 g/mol
InChI Key: YDXZHRKIFGGQDE-UHFFFAOYSA-N
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Description

“(furan-3-yl)methanamine” is a chemical compound with the CAS Number: 4543-47-9 . It has a molecular weight of 97.12 and is typically stored at 4°C . It is a liquid in its physical form .


Synthesis Analysis

While specific synthesis methods for “1-(furan-3-yl)-N-methylmethanamine” were not found, furan compounds can be synthesized from various sulfur ylides and alkynes . Another method involves the formation of enantiopure 1-(2-furanyl)-1,2-ethanediol from substituted or non-substituted 2-vinylfuran .


Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .


Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates .


Physical And Chemical Properties Analysis

“(furan-3-yl)methanamine” is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Furan Platform Chemicals

    • Field : Green Chemistry
    • Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the manufacture of a range of compounds .
    • Method : The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Regiospecific Synthesis of Polysubstituted Furans

    • Field : Organic Chemistry
    • Application : Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates .
    • Method : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .
    • Results : The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .
  • Synthesis of 3-Trimethylsilyloxy-1-(furan-3-yl)butadiene

    • Field : Organic Chemistry
    • Application : 3-Trimethylsilyloxy-1-(furan-3-yl)butadiene was synthesized and studied in reactions with 2,2-dimethyl-5-methylidene-1,3-dioxane-4,6-diones, 5-methylenepyrimidine-2,4,6-triones, as well as with imines .
    • Method : The specific method of synthesis is not mentioned in the snippet .
    • Results : The specific results or outcomes are not mentioned in the snippet .
  • Furan Platform Chemicals Beyond Fuels and Plastics

    • Field : Green Chemistry
    • Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the manufacture of a range of compounds .
    • Method : The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Regiospecific Synthesis of Polysubstituted Furans with Mono- to Tricarboxylates

    • Field : Organic Chemistry
    • Application : Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates .
    • Method : The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .
    • Results : The method was extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates as well .
  • Synthesis of Substituted Furans and Pyrroles

    • Field : Organic Chemistry
    • Application : A simple and convenient synthesis of substituted furans and pyrroles .
    • Method : The synthesis was achieved by CuCl2-catalyzed heterocyclodehydration of 3-yne-1,2-diols and N-Boc- or N-tosyl-1-amino-3-yn-2-ols .
    • Results : The specific results or outcomes are not mentioned in the snippet .
  • Biotechnology and Chemical Innovations

    • Field : Green Chemistry
    • Application : Many new, spectacular applications of biotechnology and chemical innovations are based on chemocatalysis and molecular devices. These are implicated in energy transfer coupling to chemical cycles .
    • Method : This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
    • Results : Both chemo and bio-catalytic approaches can be economically viable in specific cases .
  • Recent Progress in the Synthesis of Furan

    • Field : Organic Chemistry
    • Application : Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry, but also as natural products found in various natural sources, mostly in plants, algae and microorganisms .
    • Method : Some classical methods have been modified and improved, while other new methods have been developed .
    • Results : A vast variety of catalysts was used for these transformations. In many studies, furan synthesis reaction mechanisms were also investigated and proposed .
  • Furan-3-ylethynyltrimethylsilane

    • Field : Organic Synthesis
    • Application : Furan-3-ylethynyltrimethylsilane serves as a crucial reagent for numerous reactions, especially in the realm of organic synthesis .
    • Method : The specific method of synthesis is not mentioned in the snippet .
    • Results : The specific results or outcomes are not mentioned in the snippet .

Safety And Hazards

“(furan-3-yl)methanamine” is classified as dangerous with hazard statements H226, H302, H314, and H335 . These indicate that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Furan platform chemicals (FPCs) have a broad research potential. They can be economically synthesized from biomass . The development of efficient methods for their preparation has been an important research area in organic chemistry .

properties

IUPAC Name

1-(furan-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-7-4-6-2-3-8-5-6/h2-3,5,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXZHRKIFGGQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518733
Record name 1-(Furan-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-3-yl)-N-methylmethanamine

CAS RN

23008-21-1
Record name 1-(Furan-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BT Mott, C Tanega, M Shen, DJ Maloney… - Bioorganic & medicinal …, 2009 - Elsevier
A series of substituted 6-arylquinazolin-4-amines were prepared and analyzed as inhibitors of Clk4. Synthesis, structure–activity relationships and the selectivity of a potent analogue …
Number of citations: 80 www.sciencedirect.com

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